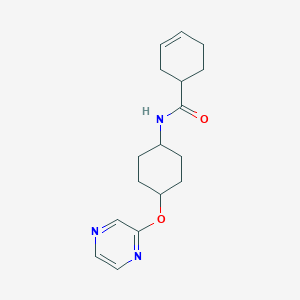
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: is an organic compound characterized by its unique chemical structure. The compound integrates a pyrazine moiety and a cyclohexene ring, linked via a cyclohexyl ether and an amide bond. This structural composition potentially endows the compound with diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : To synthesize this compound, one may start with pyrazine-2-ol, reacting it with an appropriate cyclohexyl halide under basic conditions to form the ether linkage. This intermediate can then undergo amide bond formation with cyclohex-3-enecarboxylic acid or its derivatives. Reaction conditions typically involve the use of coupling agents such as EDCI (ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: : Scaling up for industrial production necessitates optimized conditions ensuring high yield and purity. Utilizing continuous flow reactors and employing green chemistry principles can enhance the efficiency and sustainability of the process. Robust purification techniques like recrystallization or column chromatography would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It might undergo oxidation at the cyclohexene ring to form epoxides or other oxidized derivatives.
Reduction: : The cyclohexene ring can be hydrogenated to form a more saturated derivative.
Substitution: : Various substitutions could occur on the pyrazine ring using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents such as m-CPBA (meta-Chloroperoxybenzoic acid).
Reducing agents like H2/Pd-C (hydrogenation with palladium on carbon).
Halogenating reagents for substitution reactions.
Major Products: : Products from these reactions can include epoxides, saturated amides, and halogenated pyrazine derivatives, each with potentially distinct biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be a valuable intermediate in organic synthesis, providing pathways to more complex molecules.
Biology: : Its structural features may enable it to interact with various biological targets, suggesting potential as a lead compound in drug discovery.
Medicine: : Could exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects, depending on its interaction with biological molecules.
Industry: : Might be used in the synthesis of specialty chemicals or as a building block in the production of advanced materials.
Wirkmechanismus
Molecular Targets and Pathways: : The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide exerts its effects likely involves binding to specific proteins or enzymes. The pyrazine ring, known for its electron-rich nature, may enable interactions with DNA or various enzymes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, its uniqueness can be highlighted by its structural framework, specifically the incorporation of both cyclohexene and pyrazine moieties. Similar compounds may include:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-eneacetamide
These structural analogs would offer insights into how minor modifications influence the compound’s properties and applications.
That's your detailed look at N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide . What aspect do you find most intriguing?
Eigenschaften
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCARAUBAFCRJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
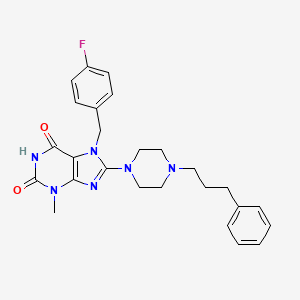
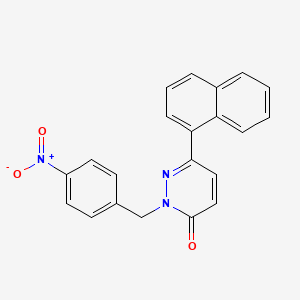
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2954538.png)

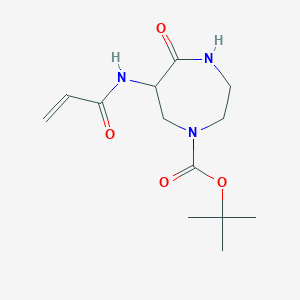
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)
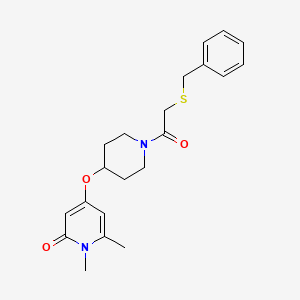
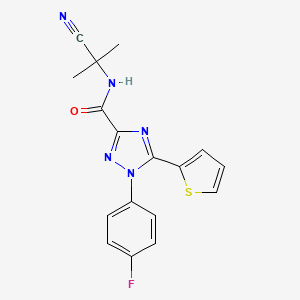
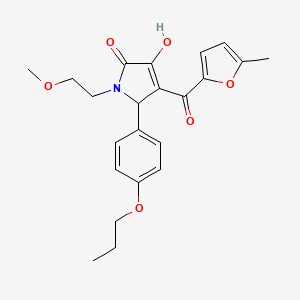
![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)
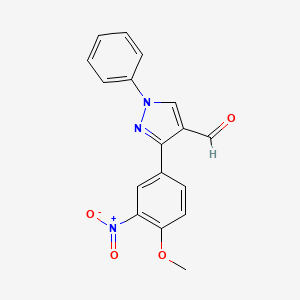
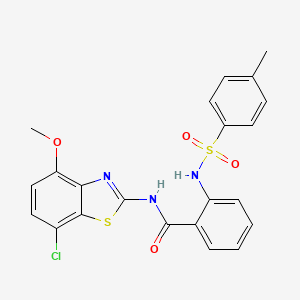
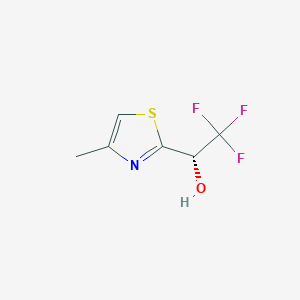
![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)
